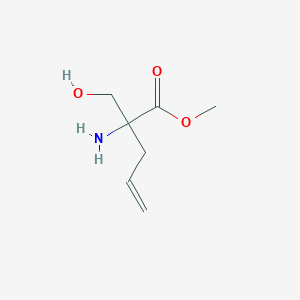

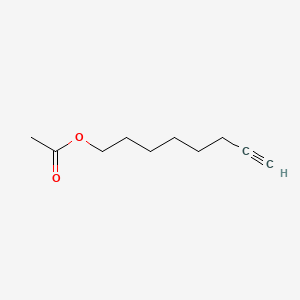

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester

Overview

Description

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a chemical compound with the formula C7H13NO3 . It is a derivative of pent-4-enoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.1846 . Other properties such as density, boiling point, and melting point are not provided in the available resources .Scientific Research Applications

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates highlights a method for creating ester products, including 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, from alternative feedstocks. This process addresses resource savings, waste minimization, and enhances the environmental safety and economic efficiency of chemical industry processes. Specifically, the alkoxycarbonylation of pentenoic and other acids under mild conditions has been explored, utilizing homogeneous palladium-diphosphine catalysts for high yields. This approach opens opportunities for new industrial processes aimed at advanced chemical product production, particularly in polymer synthesis (Sevostyanova & Batashev, 2023).

Xylan Derivatives and Application Potential

Chemical modification of xylan to produce biopolymer ethers and esters, such as this compound, offers a path to new materials with specific properties based on functional groups, substitution degrees, and patterns. This process involves the reaction of xylan with various acids and activating agents under conditions suitable for ester synthesis. Xylan esters, in particular, have potential for applications in drug delivery due to their ability to form spherical nanoparticles. Furthermore, cationic xylan derivatives are proposed for use as paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad application potential of chemically modified xylan in various industries (Petzold-Welcke et al., 2014).

Biotechnological Routes from Lactic Acid

Lactic acid serves as a precursor for several chemicals, including this compound, through biotechnological routes. This review discusses the conversion of lactic acid to various valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via chemical and biotechnological processes. The "greener" properties of these biotechnological processes highlight their potential to replace chemical routes, offering environmentally friendly alternatives for producing lactic acid derivatives (Gao, Ma, & Xu, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-amino-2-(hydroxymethyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZWCIAFEWQDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)